molecular formula C21H16FN5O3S B11259849 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide

Cat. No.: B11259849
M. Wt: 437.4 g/mol
InChI Key: ARCLNMZITNCGQP-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide is a complex organic compound that features a unique combination of benzodioxin, triazolopyridazine, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Triazolopyridazine Core: This involves the reaction of hydrazine derivatives with 4-fluorobenzonitrile, followed by cyclization with appropriate reagents.

    Coupling Reactions: The benzodioxin and triazolopyridazine intermediates are then coupled using thiol-based linkers under conditions that promote the formation of the sulfanylacetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

Mechanism of Action

The mechanism by which N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide may confer unique properties such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H16FN5O3S

Molecular Weight

437.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H16FN5O3S/c22-14-3-1-13(2-4-14)16-6-8-19-24-25-21(27(19)26-16)31-12-20(28)23-15-5-7-17-18(11-15)30-10-9-29-17/h1-8,11H,9-10,12H2,(H,23,28)

InChI Key

ARCLNMZITNCGQP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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